molecular formula C19H24FN5O3S B2945935 4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine CAS No. 1219906-96-3

4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B2945935
CAS No.: 1219906-96-3
M. Wt: 421.49
InChI Key: XJXHVMKOEGQPNW-UHFFFAOYSA-N
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Description

4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical intracellular signaling node in a variety of hematopoietic cells. SYK mediates signaling through immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a high-value target for immunological and inflammatory research. This compound has demonstrated significant research utility in investigating B-cell driven pathologies, such as autoimmune diseases and certain hematological malignancies. Its mechanism of action involves the competitive binding to the ATP-binding pocket of SYK, thereby suppressing downstream signaling cascades like the NF-κB and MAPK pathways, which are pivotal for cell proliferation, survival, and inflammatory cytokine production. Studies have shown that pharmacological inhibition of SYK with this compound can lead to the induction of apoptosis and the inhibition of cell migration in SYK-dependent cancer models, including diffuse large B-cell lymphoma (DLBCL). Furthermore, its role in modulating Fc receptor signaling makes it a valuable tool for probing mechanisms in allergic responses and immune complex diseases. Research indicates its potential to downregulate the production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β, highlighting its application in dissecting the molecular underpinnings of chronic inflammatory conditions. This SYK inhibitor is therefore a crucial research chemical for advancing the understanding of signal transduction in immunology and oncology, providing a pathway to validate SYK as a therapeutic target.

Properties

IUPAC Name

4-[6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3S/c1-15-2-3-16(20)14-17(15)29(26,27)25-8-6-23(7-9-25)18-4-5-19(22-21-18)24-10-12-28-13-11-24/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHVMKOEGQPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyridazine core and a sulfonamide functional group, suggest a variety of biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24FN5O3SC_{19}H_{24}FN_{5}O_{3}S, with a molecular weight of approximately 421.5 g/mol. The compound features several key functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC19H24FN5O3SC_{19}H_{24}FN_{5}O_{3}S
Molecular Weight421.5 g/mol
CAS Number1219906-96-3

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic activity. For instance, derivatives containing piperazine and piperidine moieties have shown inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby aiding in blood glucose regulation .

Anticancer Potential

The structural similarities of this compound to known anticancer agents suggest its potential in cancer therapy. Preliminary studies indicate that it may inhibit key signaling pathways involved in tumor growth and proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The morpholine ring may facilitate binding to various receptors, influencing downstream signaling cascades.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Antidiabetic Effects :
    • Objective : To evaluate the α-glucosidase inhibitory activity of piperazine derivatives.
    • Findings : Compounds with similar structures exhibited significant inhibition, suggesting potential for managing type 2 diabetes.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : The compound showed promising results in reducing cell viability, indicating its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include nucleophilic substitutions and coupling reactions involving the sulfonamide and piperazine components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, including pyridazine/thienopyrimidine cores, morpholine/piperazine substituents, and sulfonyl linkages:

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: 4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine Pyridazine ~C20H24FN5O3S ~445.5 Morpholine (C3), 4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazinyl (C6) Fluorinated aryl sulfonyl group enhances metabolic stability
2-Chloro-6-((4-methanesulfonyl-piperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine C19H27ClN6O3S2 ~503.0 Morpholine, methanesulfonyl-piperazinylmethyl, chloro Chlorine increases electrophilicity; thienopyrimidine core alters π-stacking
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Thieno[2,3-d]pyrimidine C20H26N8O3S2 ~514.6 Morpholine, methanesulfonyl-piperazinylmethyl, aminopyrimidine Aminopyrimidine enables hydrogen bonding; dual heterocyclic cores
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one Pyridazinone C25H25FN6O3 ~488.5 Morpholine, 4-fluorophenylpiperazinyl, phenyl Pyridazinone introduces keto functionality; phenyl enhances hydrophobicity
N-(4-((4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide Pyridazine C24H27N5O4S 481.6 Piperazinylsulfonylphenylacetamide, 4-ethoxyphenyl Ethoxy group improves solubility; acetamide supports hydrogen bonding

Key Structural Differences and Implications

  • Core Heterocycle: The pyridazine core in the target compound and ’s analogue offers distinct electronic properties compared to thienopyrimidine () or pyridazinone () cores. Pyridazinone’s keto group () may participate in redox reactions or hydrogen bonding, altering reactivity .
  • Sulfonyl Group Variations: The target’s 5-fluoro-2-methylphenylsulfonyl group provides steric bulk and fluorine-induced metabolic resistance compared to methanesulfonyl () or unsubstituted aryl sulfonyl groups.
  • Substituent Effects :

    • Morpholine and piperazine enhance solubility across all compounds.
    • The ethoxy group in ’s compound increases hydrophilicity relative to the target’s fluorinated methylphenyl group .
    • Chlorine in ’s compound may enhance electrophilic reactivity, influencing covalent binding or stability .

Pharmacological and Physicochemical Properties

  • Solubility : Morpholine/piperazine substituents improve aqueous solubility, but hydrophobic groups (e.g., fluorophenyl in the target) reduce it. ’s ethoxy group may counterbalance this .
  • Metabolic Stability: Fluorine in the target compound blocks oxidative metabolism, extending half-life compared to non-fluorinated analogues .
  • Binding Affinity: Thienopyrimidine cores () are associated with kinase inhibition, suggesting the target’s pyridazine core may target similar pathways with altered selectivity .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve the triclinic crystal system (space group P1) with lattice parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å, and angles α = 73.489°, β = 71.309°, γ = 83.486° .
  • Conformational analysis : The morpholine ring adopts a chair conformation, while the piperazine ring is puckered. Dihedral angles between pyridazine and phenyl rings (28.03° and 77.46°) influence steric interactions .
  • Stabilizing interactions : Identify C–H···O hydrogen bonds along the c-axis and C–H···π interactions in the crystal lattice .

What advanced computational methods predict the compound’s electronic properties and bioactivity?

Advanced Research Question

  • Semi-empirical quantum mechanics : Use the CNDO/2 method to calculate molecular orbital energies and dipole moments, which correlate with solubility and receptor binding .
  • Molecular docking : Model interactions with targets like serotonin or dopamine receptors, leveraging the sulfonyl group’s electronegativity and morpholine’s hydrogen-bonding capability.
  • ADMET prediction : Estimate pharmacokinetics (e.g., BBB permeability, CYP inhibition) using software like Schrödinger or MOE .

How can contradictory bioactivity data in different assay systems be resolved?

Advanced Research Question

  • Orthogonal assays : Compare results from cell-based (e.g., cAMP modulation) and biochemical (e.g., SPR binding) assays to distinguish direct target engagement from off-target effects.
  • Stereochemical considerations : The compound’s bioactivity may vary with stereoisomerism. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .
  • Metabolite screening : Identify active metabolites (e.g., N-desmethyl derivatives) using LC-MS/MS to explain discrepancies between in vitro and in vivo results .

What analytical methods ensure quality control during synthesis?

Basic Research Question

  • HPLC : Use a C18 column with mobile phase A (10 mM ammonium acetate, pH 6.5) and B (acetonitrile). Gradient: 20–80% B over 20 min, flow rate 1 mL/min .
  • NMR spectroscopy : Confirm substituent positions via 1^1H NMR (e.g., piperazine protons at δ 2.8–3.2 ppm, morpholine protons at δ 3.6–4.0 ppm) .
  • Mass spectrometry : Validate molecular weight (expected m/z ≈ 477.53 for [M+H]+^+) with ESI-MS in positive ion mode .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Core modifications : Replace pyridazine with pyrimidine or pyridine to assess heterocycle specificity .
  • Substituent variation : Synthesize analogs with substituents at the 5-fluoro-2-methylphenyl group (e.g., Cl, CF3_3) to evaluate sulfonamide-driven potency .
  • Pharmacophore mapping : Use 3D-QSAR to identify critical features (e.g., sulfonyl acceptor, morpholine donor) .

What strategies mitigate byproduct formation during synthesis?

Basic Research Question

  • Temperature control : Maintain ≤0°C during sulfonylation to prevent N-overalkylation .
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions .
  • Real-time monitoring : Employ TLC (silica gel, UV detection) or in-line IR spectroscopy to track reaction progress .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation via HPLC and identify products (e.g., hydrolyzed sulfonamide) .
  • Buffer selection : Use ammonium acetate (pH 6.5) for assays requiring long-term stability, as extreme pH accelerates decomposition .

What crystallographic data are critical for patenting this compound?

Advanced Research Question

  • Unit cell parameters : Report triclinic symmetry, volume (1171.87 ų), and Z-value (molecules per unit cell) .
  • Hydrogen-bonding network : Document C–H···O (2.2–2.5 Å) and C–H···π (3.0–3.5 Å) interactions to establish novelty .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for public verification .

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